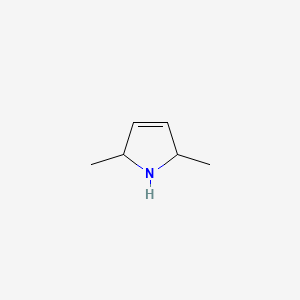

2,5-Dimethyl-3-pyrroline

Description

Structural Isomerism within the Pyrroline (B1223166) Family: 1-Pyrrolines, 2-Pyrrolines, and 3-Pyrrolines

Pyrrolines, also known as dihydropyrroles, are a class of heterocyclic organic compounds derived from the hydrogenation of pyrrole (B145914). wikipedia.org They are characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. ontosight.aiumaryland.eduecmdb.ca The defining feature that distinguishes the three structural isomers of pyrroline is the position of the double bond within this ring. wikipedia.orgresearchgate.netrsc.org

The three isomers are:

1-Pyrroline (B1209420) (or 3,4-dihydro-2H-pyrrole): In this isomer, the double bond is between the nitrogen atom and an adjacent carbon atom, forming a cyclic imine. wikipedia.orgumaryland.eduecmdb.ca

2-Pyrroline (or 2,3-dihydro-1H-pyrrole): Here, the double bond is between two carbon atoms, adjacent to the nitrogen atom, creating an enamine moiety. rsc.org

3-Pyrroline (B95000) (or 2,5-dihydro-1H-pyrrole): This isomer features a double bond between the third and fourth carbon atoms, positioning it away from the nitrogen atom, which classifies it as a cyclic amine. wikipedia.orgrsc.org

2,5-Dimethyl-3-pyrroline falls into the 3-pyrroline category, with methyl groups substituting the hydrogen atoms at the second and fifth carbon atoms of the 3-pyrroline ring. ontosight.ai

Significance of the 3-Pyrroline Scaffold in Heterocyclic Chemistry

The 3-pyrroline scaffold is a valuable building block in the field of heterocyclic chemistry. Its structure is present in a variety of bioactive compounds derived from natural sources. rsc.orgresearchgate.net The separate reactivity of the cyclic amine and the alkene functional groups within the 3-pyrroline ring allows for diverse synthetic transformations. rsc.org

This versatile scaffold serves as a key intermediate in the synthesis of more complex heterocyclic structures, including pyrroles and pyrrolidines, which can be obtained through oxidation and reduction reactions, respectively. rsc.org The ability to functionalize the 3-pyrroline ring has led to its use in the synthesis of various important molecules. For instance, derivatives of 3-pyrroline have been instrumental in the creation of the Pharaoh ant trail pheromone and the toxin gephyrotoxin (B1238971) 223. orgsyn.org

Furthermore, the 3-pyrroline framework is a component of various biologically active compounds, highlighting its importance in medicinal chemistry and drug discovery. researchgate.net The development of new synthetic methods to create and modify the 3-pyrroline ring continues to be an active area of research. acs.orgnih.govthieme-connect.com

Historical Context and Evolution of Research on this compound

While the broader history of pyrroline chemistry is extensive, the specific historical details surrounding the initial discovery and research of this compound are not extensively documented in readily available literature. Early research into pyrrolines often focused on the parent compounds and their more straightforward derivatives. For example, the synthesis of the parent 3-pyrroline was challenging, with early methods resulting in low yields or difficult purification processes. orgsyn.orgorganic-chemistry.org

The synthesis of substituted pyrrolines, including 2,5-dimethyl derivatives, has been a subject of ongoing investigation. For instance, 2,5-dimethylpyrrole can be synthesized from acetonylacetone and ammonium (B1175870) carbonate. orgsyn.org The reduction of such substituted pyrroles can be a pathway to obtaining compounds like this compound. ontosight.ai

More recent research has focused on the applications of this compound. For example, it has been utilized in the synthesis of pyrolyzed M–Nx/C ORR catalysts, which are used in oxygen reduction reactions. sigmaaldrich.comchemicalbook.com The continued exploration of this compound and its derivatives is driven by its potential applications in materials science and as a precursor for other complex molecules. ontosight.ai

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethyl-2,5-dihydro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQDHQBSNAJSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974886 | |

| Record name | 2,5-Dimethyl-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59480-92-1 | |

| Record name | 2,5-Dihydro-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59480-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-3-pyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059480921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-3-pyrroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Dimethyl 3 Pyrroline

Asymmetric Synthesis Approaches to 2,5-Dimethyl-Δ3-pyrroline

The development of asymmetric synthetic routes to produce enantioenriched 2,5-disubstituted pyrrolidines and their derivatives, like 2,5-dimethyl-3-pyrroline, is of paramount importance due to their application as chiral auxiliaries and their presence in bioactive molecules. nih.gov

Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

Chiral auxiliaries play a crucial role in stereoselective synthesis by temporarily incorporating a chiral element into an achiral substrate to direct the stereochemical outcome of a reaction. researchgate.netyoutube.com One of the pioneering stereoselective syntheses of trans-2,5-dimethylpyrrolidines utilized D- or L-alanine as the chiral starting material. The process involved the reduction of alanine (B10760859) to its corresponding amino alcohol, followed by selective protection of the amine. nih.gov

Another approach involves the use of chiral catalysts. For instance, C2-symmetrical 2,5-disubstituted pyrrolidines themselves are widely used as chiral auxiliaries and ligands in metal and organocatalysis. nih.gov The synthesis of these crucial compounds often starts from the chiral pool, utilizing readily available enantiopure starting materials like pyroglutamic acid or d-mannitol. acs.org For example, a synthesis of a chiral 2,5-disubstituted pyrrolidine (B122466) was achieved starting from a pyroglutamic acid-derived hemiaminal. The stereoselectivity of the reaction could be controlled by the choice of the protecting group on the nitrogen atom. acs.org

The versatility of chiral auxiliaries is further demonstrated in the synthesis of trans-2,5-bis(aryl) pyrrolidines, where diastereoselective additions of Grignard reagents to chiral imines and 1,3-oxazolidines are key steps. acs.org The chiral auxiliary, in this case, directs the addition of the Grignard reagent to a specific face of the iminium ion intermediate. acs.org Iron chiral auxiliaries, such as [(η5-C5H5)Fe(CO)(PPh3)], have also been effectively used in asymmetric synthesis to control the stereochemistry of reactions on attached acyl ligands. iupac.org

| Chiral Auxiliary/Catalyst Type | Starting Material | Key Transformation | Stereochemical Outcome |

| Alanine | D- or L-alanine | Reduction and protection | Enantiomerically pure trans-2,5-dimethylpyrrolidines nih.gov |

| Pyroglutamic acid derivative | Pyroglutamic acid | Lewis acid-mediated addition | Controllable cis/trans selectivity acs.org |

| Phenylglycinol derivative | (R)-phenylglycinol | Diastereoselective Grignard additions | trans-(R,R)-disubstituted pyrrolidine acs.org |

| Iron chiral auxiliary | Acetyl complex | Enolate alkylation | High stereochemical control iupac.org |

Enantioselective Transformations Yielding Optically Active Isomers

Enantioselective transformations directly generate optically active isomers without the need for resolving racemic mixtures. A notable example is the enantioselective reduction of 2,5-hexanedione (B30556) to the corresponding diol with excellent stereoselectivity using baker's yeast. nih.gov This diol can then be further transformed into the desired chiral pyrrolidine.

Another powerful strategy involves enantioselective deprotonation. Beak and co-workers developed a method for the enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine. This process relies on the stereoselective deprotonation of the pyrrolidine, followed by transmetalation and coupling. nih.gov

More recently, light-driven, atom-economical processes have been developed for the synthesis of enantioenriched substituted chiral 1-pyrroline (B1209420) derivatives. researchgate.net These radical/polar cascade reactions utilize a chiral-at-rhodium catalyst to dictate the stereoselectivity, producing the desired products with high enantiomeric excess. researchgate.net Similarly, an enantioselective organocatalytic approach involving the addition–cyclization of tryptamines with α,β-unsaturated aldehydes in the presence of imidazolidinone catalysts provides pyrroloindoline adducts in high yield and excellent enantioselectivities. scilit.com

| Transformation Type | Catalyst/Reagent | Key Features |

| Biocatalytic Reduction | Baker's yeast | Excellent stereoselectivity in diol formation nih.gov |

| Enantioselective Deprotonation | Palladium catalyst | Stereoselective arylation of N-Boc-pyrrolidine nih.gov |

| Photoredox Catalysis | Chiral-at-rhodium catalyst | Atom-economical, high enantioselectivity researchgate.net |

| Organocatalysis | Imidazolidinone catalysts | Cascade addition-cyclization, high enantioselectivity scilit.com |

Cyclization Reactions for 3-Pyrroline (B95000) Ring Formation

Cyclization reactions are fundamental to the construction of the 3-pyrroline ring. Various strategies have been devised to achieve this, including redox amination, multi-component reactions, and phosphine-catalyzed annulations.

Redox Amination Strategies Utilizing Pyrrolines

Redox amination provides an atom-economical pathway for the formation of N-alkyl pyrroles from 3-pyrroline. ku.edu This acid-catalyzed intermolecular reaction leverages the inherent reducing power of 3-pyrroline, circumventing the need for external reducing agents. ku.edu A related approach involves a tandem amination/oxidation sequence mediated by silver to produce functionalized pyrroles from a secondary amine-tethered alkyne. nih.gov

Multi-Component Reaction Pathways for Pyrroline (B1223166) Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, offering high atom economy and molecular diversity. bohrium.comresearchgate.net The synthesis of pyrrole (B145914) derivatives has been a significant target for MCRs. orientjchem.org One-pot, three-component reactions have been developed for the synthesis of polysubstituted pyrrole derivatives under catalyst-free conditions in water. orientjchem.org Another example involves the reaction of dialkyl acetylenedicarboxylates and β-aminoketones promoted by triphenylphosphine (B44618) to yield polysubstituted 2,5-dihydropyrrole derivatives. organic-chemistry.orgrjptonline.org

Phosphine-Catalyzed Annulation and Cycloaddition Reactions

Phosphine-catalyzed annulation reactions are powerful tools for constructing pyrroline rings. The [3+2] annulation of an imine and an allene (B1206475) is a well-established method for synthesizing pyrrolines. orgsyn.org This reaction proceeds through a zwitterionic intermediate generated from the addition of a phosphine (B1218219) to an allenoate, which then reacts with an imine. orgsyn.org Zheng and Lu reported a phosphine-catalyzed [3+2] annulation between modified allylic tert-butyl carbonates and N-tosylimines to create 2,5-cis-disubstituted 3-pyrrolines with high stereoselectivity. organic-chemistry.org

Furthermore, a phosphine-catalyzed [4+1] annulation between α,β-unsaturated imines and allylic carbonates has been developed, providing a highly efficient and diastereoselective synthesis of polysubstituted 2-pyrrolines. acs.org This reaction represents the first example of a formal [4+1] cycloaddition of 1,3-azadienes with in situ formed phosphorus ylides. acs.org

| Reaction Type | Reactants | Catalyst | Product |

| [3+2] Annulation | Imine and Allene | Phosphine | Pyrroline orgsyn.org |

| [3+2] Annulation | Allylic carbonate and N-tosylimine | PPh3 | 2,5-cis-disubstituted 3-pyrroline organic-chemistry.org |

| [4+1] Annulation | α,β-Unsaturated imine and Allylic carbonate | PPh3 | Polysubstituted 2-pyrroline acs.org |

Transition Metal-Mediated and Catalyzed Cyclizations

Transition metals play a pivotal role in the formation of the pyrroline ring through catalyzed cyclization reactions. rsc.org These methods are valued for their efficiency and ability to construct the five-membered nitrogen-containing ring system under mild conditions. scispace.com A variety of metals, including gold, platinum, rhodium, and zinc, have been employed to catalyze the formation of 3-pyrrolines from appropriately functionalized acyclic precursors. scispace.comorganic-chemistry.org

For instance, gold and platinum catalysts are effective in activating alkynes within a molecule to facilitate nucleophilic attack by a nitrogen atom, leading to ring closure. organic-chemistry.orgresearchgate.net Rhodium and zinc catalysts have been utilized in the synthesis of substituted pyrroles from dienyl azides, a transformation that highlights the versatility of transition metals in N-heterocycle synthesis. organic-chemistry.orgnih.gov While not always directly targeting this compound, these catalyzed reactions establish general principles applicable to its synthesis. The choice of metal catalyst can influence reaction pathways and the stereochemical outcome of the final product.

Table 1: Examples of Transition Metals in Pyrroline Synthesis

| Metal Catalyst | Precursor Type | General Transformation | Reference |

|---|---|---|---|

| Gold (Au) | Propargylic Sulfonamides | Asymmetric cyclization | organic-chemistry.org |

| Silver (Ag) | Allenic Amino Acids | Cyclization with chirality transfer | organic-chemistry.org |

| Platinum (PtCl₂) | 2-Alkynyl-2-hydroxy Carbonyls & Amines | One-pot cyclization-migration | researchgate.net |

| Rhodium (Rh₂(O₂CC₃F₇)₄) | Dienyl Azides | Conversion to substituted pyrroles | organic-chemistry.orgnih.gov |

Reductive Cyclization Pathways from Acyclic Precursors

Reductive cyclization offers a powerful strategy for synthesizing cyclic compounds from open-chain starting materials. This approach involves the formation of one or more carbon-nitrogen bonds concurrently with a reduction step to yield the final heterocyclic ring. In the context of prostaglandin (B15479496) synthesis, for example, acyclic precursors are cyclized to form the characteristic five-membered ring, demonstrating the principle of building complex cyclic systems from linear molecules. libretexts.org

For the synthesis of this compound, a hypothetical reductive cyclization pathway could start from a 1,4-dicarbonyl compound, such as heptane-2,6-dione, or a related nitrogen-containing acyclic precursor. The cyclization would be initiated by the formation of an imine or enamine intermediate, followed by a reductive step to yield the saturated pyrrolidine ring, which could then be selectively oxidized, or directly to the pyrroline. The key advantage of this pathway is the strategic construction of the heterocyclic core from readily available acyclic starting materials.

Derivatization from Pyrrole and Pyrrolidine Precursors

The partial reduction of substituted pyrroles is a direct and effective method for the synthesis of 3-pyrrolines. The high electron density of the pyrrole ring can make reduction challenging, often requiring the presence of electron-withdrawing groups to facilitate the reaction. beilstein-journals.org However, dissolving metal reductions, particularly with zinc under acidic conditions (a method first reported by Knorr and Rabe), can successfully reduce electron-rich pyrroles like 2,5-dimethylpyrrole to the corresponding 3-pyrroline. beilstein-journals.org This reaction typically proceeds via protonation of the pyrrole to form an iminium ion, which is then reduced. beilstein-journals.org

Studies have shown that the partial reduction of 2,5-disubstituted pyrroles can be controlled to produce specific stereoisomers. nih.gov For instance, modifying the reduction conditions allows for flexible control over the relative stereochemistry of the resulting pyrroline. nih.gov Birch reduction conditions, using Group I or II metals in liquid ammonia, have also been successfully applied to electron-deficient pyrroles to yield 3-pyrrolines in good yields. pu.ac.ke

Table 2: Comparison of Pyrrole Reduction Methods

| Method | Reagents | Substrate Requirement | Key Feature | Reference |

|---|---|---|---|---|

| Knorr-Rabe Reduction | Zinc, Acid (e.g., HCl) | Electron-rich pyrroles | Yields 3-pyrrolines | beilstein-journals.org |

| Birch Reduction | Na or Li in NH₃(l), Alcohol | Electron-deficient pyrroles | Good to excellent yields of 3-pyrrolines | pu.ac.ke |

Conversely, 3-pyrrolines can be synthesized by the controlled oxidation of the corresponding saturated pyrrolidine ring. This dehydrogenation reaction introduces a double bond into the heterocycle. While the direct oxidation of 2,5-dimethylpyrrolidine (B123346) to this compound is not extensively detailed in the provided search results, general methodologies for the oxidation of amines and heterocyclic systems can be applied. Reagents such as mercury(II) acetate (B1210297) or various manganese and chromium-based oxidants are known to effect the dehydrogenation of saturated nitrogen heterocyles. The challenge in such an approach lies in controlling the regioselectivity of the oxidation to ensure the formation of the desired 3-pyrroline isomer over other potential products like the 1- or 2-pyrroline.

Novel Synthetic Pathways and Methodological Advancements

Atom economy is a central principle in green chemistry, aiming to maximize the incorporation of all atoms from the starting materials into the final product. nih.gov In the synthesis of nitrogen heterocycles, atom-economical approaches often involve addition and cyclization reactions that minimize the formation of byproducts. researchgate.net

One such strategy involves the ring-opening of strained rings like aziridines, followed by intramolecular cyclization. A method has been developed for the synthesis of multi-substituted pyrroles that proceeds via the regiospecific ring-opening of an aziridine (B145994) and a subsequent intramolecular cyclization with a carbonyl group. nih.govresearchgate.net This process is highly atom-economical as it incorporates nearly all atoms from the reactants into the pyrrole product, with only the loss of a water molecule. researchgate.net While this specific protocol yields pyrroles, the underlying principle of using strained heterocycles as building blocks for cascade reactions represents a frontier in developing novel, waste-minimizing syntheses for related structures like this compound.

Green Chemistry Principles Applied to Pyrroline Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrrolines, is a pivotal area of research aimed at reducing the environmental impact of chemical manufacturing. While specific literature detailing green synthetic routes for this compound is limited, the extensive research into the sustainable synthesis of the closely related aromatic analogue, 2,5-dimethylpyrrole, provides a clear framework for applying these principles. Methodologies such as the Paal-Knorr reaction, which serves as a foundational route to the 2,5-dimethyl-substituted pyrrole core, have been extensively modified to align with greener objectives. These adaptations focus on maximizing efficiency, utilizing safer materials, and minimizing waste and energy consumption.

The core tenets of green chemistry, often summarized in 12 principles, guide the development of these improved synthetic strategies.

Table 1: The 12 Principles of Green Chemistry

| Principle | Description |

|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification) should be minimized or avoided if possible. |

| 9. Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. |

Atom Economy in Pyrroline Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione for 2,5-dimethylpyrroles) with a primary amine, is an inherently atom-economical reaction. wikipedia.orgalfa-chemistry.com The only byproduct in this cyclization is water, leading to a high percentage of atoms from the reactants being incorporated into the final pyrrole product. nih.govresearchgate.net This contrasts sharply with other synthetic methods that may generate significant stoichiometric byproducts, which must be treated as waste. primescholars.com

Use of Greener Solvents and Catalysts

A primary focus of greening the synthesis of pyrrole derivatives has been the replacement of hazardous organic solvents and stoichiometric acid catalysts. researchgate.net

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Research has demonstrated that the Paal-Knorr synthesis of N-substituted 2,5-dimethylpyrroles can be performed efficiently in water, often without the need for any additional catalyst. researchgate.net In some cases, heating in water is sufficient to drive the reaction to completion with high yields. researchgate.net

Eco-Friendly Catalysts: When a catalyst is required to improve reaction rates or yields, the focus has shifted to benign and recyclable options. Mild Lewis acids like iron(III) chloride have been used in catalytic amounts for Paal-Knorr condensations in water, offering a practical and economical approach. beilstein-journals.orgorganic-chemistry.org Other studies have explored the use of bismuth nitrate (B79036) under solvent-free, ultrasound-irradiated conditions, further reducing the environmental footprint. beilstein-journals.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key strategy.

Energy Efficiency and Alternative Energy Sources

Minimizing energy consumption is another cornerstone of green chemistry. Traditional synthetic methods often require prolonged heating under reflux. alfa-chemistry.com Modern approaches utilize alternative energy sources to accelerate reactions, thereby reducing energy use and often improving product yields.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for synthesizing pyrroles under greener conditions. It can dramatically shorten reaction times from hours to minutes and is compatible with solvent-free conditions or the use of green solvents like water. researchgate.netbeilstein-journals.org

Ultrasonic Irradiation: Similar to microwave heating, the use of ultrasound can promote the reaction between amines and 1,4-dicarbonyl compounds, often at room temperature and under solvent-free conditions, leading to excellent yields in a short time. beilstein-journals.org

Renewable Feedstocks

The principle of using renewable feedstocks aims to shift the chemical industry away from its dependence on finite petrochemical resources. nih.govkit.edu Chitin, the second most abundant biopolymer, can be processed to yield nitrogen-containing furan (B31954) derivatives, which are valuable chemical building blocks. rsc.org In the context of pyrroline synthesis, platform chemicals derived from biomass are of significant interest. For instance, alcohols derived from lignocellulosic feedstocks can be used in sustainable, iridium-catalyzed syntheses of pyrroles where hydrogen gas is the only byproduct. nih.govtcsedsystem.edu

The following table summarizes various green chemistry approaches applied to the synthesis of N-substituted 2,5-dimethylpyrroles, which serve as a model for the sustainable synthesis of the this compound core.

Table 2: Research Findings in Green Synthesis of N-Substituted 2,5-Dimethylpyrroles

| Starting Materials | Catalyst/Conditions | Solvent | Key Green Principle(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Hexanedione + Primary Amines | No Catalyst, 100°C | Water | Safer Solvents | Good to Excellent | researchgate.net |

| 2,5-Dimethoxytetrahydrofuran + Amines | FeCl₃·7H₂O (2 mol%) | Water | Catalysis, Safer Solvents | 74-98% | beilstein-journals.org |

| 2,5-Dimethoxytetrahydrofuran + Amines | Squaric Acid, Ultrasonic Irradiation | Water / PEG / DES | Energy Efficiency, Safer Solvents | 85-97% | beilstein-journals.org |

| 2,5-Dimethoxytetrahydrofuran + Amines | Bi(NO₃)₃·5H₂O (5 mol%), Ultrasound | Solvent-free | Safer Solvents, Energy Efficiency | 76-99% | beilstein-journals.org |

| Secondary Alcohols + Amino Alcohols | Iridium Catalyst | (Not specified) | Renewable Feedstocks, Atom Economy (H₂ byproduct) | (Not specified) | nih.govtcsedsystem.edu |

By integrating these principles—high atom economy, use of safe solvents like water, application of efficient and recyclable catalysts, and adoption of energy-saving technologies—the synthesis of this compound and related compounds can be made significantly more sustainable.

Reactivity and Reaction Mechanisms of 2,5 Dimethyl 3 Pyrroline

Intermolecular Reactions Involving the Pyrroline (B1223166) Moiety

The pyrroline ring of 2,5-dimethyl-3-pyrroline is an active participant in various intermolecular transformations, leveraging its inherent properties as both a reducing agent and a nucleophile.

Amination Reactions and N-Alkylation to N-Alkylpyrroles

A significant reaction pathway for 3-pyrrolines, including this compound, is the formation of N-alkylpyrroles through an intermolecular redox amination process. acs.orgorganic-chemistry.orgresearchgate.net This reaction takes advantage of the intrinsic reducing capability of the 3-pyrroline (B95000) molecule. acs.orgresearchgate.net In the presence of a mild Brønsted acid catalyst, such as benzoic acid, this compound can react with aldehydes and ketones to yield N-alkylated pyrroles. acs.org

The mechanism involves an acid-catalyzed reductive amination where the 3-pyrroline itself acts as the hydrogen source, undergoing oxidation to the corresponding pyrrole (B145914). acs.orgresearchgate.net This method is notable for its atom economy as it avoids the need for external, often high-energy, reducing agents typically required in standard reductive aminations. acs.orgresearchgate.net Furthermore, the mild acidic conditions are compatible with a variety of functional groups. acs.org This redox amination protocol provides access to N-alkyl pyrroles that are not easily synthesized via traditional methods, which often rely on stoichiometric strong bases for the N-alkylation of pyrroles. acs.org Research has shown that sterically bulky this compound provides high yields in this reaction with aldehydes. acs.org

Reactions with Aldehydes and Ketones: Scope and Limitations

The acid-catalyzed redox amination of 3-pyrrolines has been shown to be effective with a wide array of carbonyl compounds. acs.orgorganic-chemistry.org Both aliphatic and aromatic aldehydes serve as competent reaction partners. acs.org Ketones, both aliphatic and aromatic, are also excellent substrates, although they generally necessitate longer reaction times compared to aldehydes. acs.org

The reaction conditions are notably mild and tolerate various functional groups, including alkenes, nitriles, nitro groups, ethers, trifluoromethyl (CF3) groups, and acetals. acs.org This broad substrate scope makes the reaction a versatile tool for synthesizing diversely substituted N-alkylpyrroles. acs.org While this compound is effective, particularly with aldehydes, steric hindrance can be a limitation. acs.org The reaction's success with sterically bulky pyrrolines like the 2,5-dimethyl derivative highlights its utility, though extreme steric congestion on either the pyrroline or the carbonyl partner could potentially hinder the reaction. acs.org

| Carbonyl Substrate Type | Pyrroline Substrate | Catalyst | Observed Yield | Notes |

|---|---|---|---|---|

| Aromatic Aldehydes | 3-Pyrroline | Benzoic Acid | High | Generally good partners for redox amination. acs.org |

| Aliphatic Aldehydes | 3-Pyrroline | Benzoic Acid | High | Effective substrates for the reaction. acs.org |

| α,β-Unsaturated Aldehydes | 3-Pyrroline | Benzoic Acid | Moderate | Forms the corresponding allylic pyrrole. acs.org |

| Aromatic Ketones | 3-Pyrroline | Benzoic Acid | Excellent | Typically require longer reaction times than aldehydes. acs.org |

| Aliphatic Ketones | 3-Pyrroline | Benzoic Acid | Excellent | Longer reaction times are generally needed. acs.org |

| Aldehydes | This compound | Benzoic Acid | High | Sterically bulky pyrroline is still highly effective. acs.org |

Reactions with Furanone Derivatives and Ring-Opening Products

Detailed studies specifically documenting the intermolecular reaction between this compound and furanone derivatives, or any resulting ring-opening products, are not extensively covered in the available scientific literature. While the synthesis of pyrrole compounds from 2,5-dimethylfuran via a ring-opening to 2,5-hexanedione (B30556) is known, this represents the formation of a pyrrole from a furan (B31954) precursor, not a direct reaction of a pyrroline with a furanone.

Intramolecular Transformations and Rearrangements

Specific information regarding intramolecular transformations and rearrangements originating from the this compound scaffold is limited in published research. The stability of the 3-pyrroline ring means it is often the target of synthetic efforts rather than a starting point for rearrangement. Many complex intramolecular reactions, such as the aza-Cope-Mannich cyclization, are employed to construct the 3-pyrroline ring system from acyclic precursors. These synthetic strategies underscore the value of the 3-pyrroline core, which, once formed, does not readily undergo further skeletal rearrangement under typical conditions.

Cycloaddition Chemistry of this compound

The carbon-carbon double bond within the this compound ring allows it to participate as a 2π-electron component (a dipolarophile) in cycloaddition reactions.

[3+2] Annulation Strategies and Stereochemical Outcomes

This compound is a suitable substrate for [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. In this role, the pyrroline acts as the dipolarophile, reacting with a 1,3-dipole to form a new five-membered ring fused to the original pyrroline core. A common and powerful class of 1,3-dipoles used for this purpose are azomethine ylides.

Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the ring-opening of aziridines. These reactive intermediates readily engage with alkene dipolarophiles like this compound to construct pyrrolidine-containing polycyclic compounds. The reaction is a highly efficient method for building molecular complexity, as it can create up to four new contiguous stereocenters in a single, stereoselective step.

The stereochemical outcome of the [3+2] cycloaddition is typically controlled by the concerted nature of the reaction mechanism. The stereochemistry of the dipolarophile (the cis- or trans-arrangement of substituents on the double bond) is generally retained in the newly formed heterocyclic ring. For a cyclic alkene like this compound, the 1,3-dipole will add to one face of the double bond, leading to a specific, predictable stereochemistry in the bicyclic product. The facial selectivity can be influenced by the steric hindrance posed by the methyl groups at the 2- and 5-positions of the pyrroline ring.

Isomerization and Aromatization Pathways

This compound, also known as 2,5-dimethyl-2,5-dihydropyrrole, is a heterocyclic compound that can undergo several isomerization and aromatization reactions, primarily driven by the thermodynamic stability of the resulting aromatic pyrrole ring.

The conversion of the this compound ring system to its corresponding aromatic pyrrole derivative, 2,5-dimethylpyrrole, is a common and energetically favorable transformation. This aromatization is an oxidation process that involves the formal loss of two hydrogen atoms from the five-membered ring, leading to the formation of a stable, planar, 6-π electron aromatic system mdpi.com. The reaction is often the final step in multi-step syntheses of substituted pyrroles.

Several oxidizing agents have been effectively employed to facilitate this conversion. The choice of reagent can depend on the other functional groups present in the molecule. Common oxidants include:

Chromium Trioxide (CrO₃): 2,5-Dihydropyrrole derivatives can be readily oxidized to the corresponding pyrroles using chromium trioxide organic-chemistry.org.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a mild and efficient reagent for the dehydrogenation of pyrrolidines and pyrrolines to form pyrroles researchgate.netresearchgate.net.

meta-Chloroperbenzoic acid (m-CPBA): While often used for epoxidations, m-CPBA can also be used to achieve oxidation and transformation of pyrroline derivatives mdpi.com.

The Paal-Knorr synthesis is a classic method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound (in this case, acetonylacetone or 2,5-hexanedione) with a primary amine or ammonia orgsyn.orgmdpi.com. The mechanism proceeds through the formation of a dihydropyrrole intermediate which then dehydrates to form the aromatic 2,5-dimethylpyrrole. While this is a dehydration rather than an oxidation, it represents the most common pathway to the aromatized structure from its acyclic precursor.

Some reactions of related 3-pyrroline systems can also lead to aromatization through isomerization, such as a 1,3-hydride shift, which achieves the same stable aromatic pyrrole product under thermodynamic control eurekaselect.com.

| Oxidizing Agent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Chromium Trioxide | CrO₃ | Varies, often in a suitable organic solvent. | organic-chemistry.org |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Mild conditions, often in a solvent like dioxane at room temperature. | researchgate.netresearchgate.net |

| meta-Chloroperbenzoic acid | m-CPBA | Used for oxidation and subsequent transformation. | mdpi.com |

Stereochemical Considerations in Reactions of Chiral this compound

This compound possesses two stereocenters at the C2 and C5 positions, meaning it can exist as a pair of enantiomers for the cis diastereomer and another pair for the trans diastereomer. The stereochemistry of these methyl groups is a critical factor that governs the molecule's reactivity and the stereochemical outcome of its reactions.

The development of asymmetric synthesis methods has allowed for the preparation of enantioenriched 2,5-disubstituted pyrrolines with high levels of stereocontrol. For instance, asymmetric gold-ligand cooperative catalysis and the use of chiral phosphine (B1218219) catalysts in [3+2] annulation reactions can produce chiral pyrrolines with excellent diastereoselectivities and enantioselectivities organic-chemistry.orgnih.gov. The synthesis of specific enantiomers, such as trans-2,5-dimethylpyrrolidines, has been achieved starting from readily available chiral precursors like D- or L-alanine, demonstrating that the stereochemistry can be set and carried through a synthetic sequence nih.gov.

The relative cis or trans configuration of the methyl groups significantly influences the conformation of the five-membered ring. This ring puckering determines the steric environment around the reactive C=C double bond. Computational studies on related proline-based catalysts show that subtle differences in ring conformation have a profound impact on transition states and, consequently, on stereoselectivity researchgate.net.

For a chiral, non-racemic this compound, the two faces of the double bond are diastereotopic. The existing stereocenters at C2 and C5 will direct the approach of incoming reagents. The methyl groups can sterically hinder one face of the pyrroline ring, leading to a preferred attack from the less hindered face. This substrate-controlled diastereoselectivity is a key principle in its reactions. Therefore, a single enantiomer of trans-2,5-dimethyl-3-pyrroline would be expected to yield a specific diastereomer in reactions like epoxidation or dihydroxylation of the double bond.

| Concept | Description | Implication for Reactivity |

|---|---|---|

| Diastereomers | The methyl groups at C2 and C5 can be on the same side (cis) or opposite sides (trans) of the ring. Commercial products are often a mixture of these isomers . | Cis and trans isomers will have different thermodynamic stabilities and may exhibit different reaction kinetics and stereochemical preferences. |

| Enantioselective Synthesis | Methods using chiral catalysts (e.g., phosphines, gold complexes) can produce specific enantiomers of 2,5-disubstituted pyrrolines organic-chemistry.orgnih.gov. | Allows access to optically active building blocks for use in the synthesis of complex chiral molecules. |

| Ring Conformation | The five-membered ring is not planar and adopts puckered envelope or twist conformations, influenced by the cis/trans stereochemistry of the substituents. | The ring's conformation affects the orientation of the substituents, influencing the steric accessibility of the double bond's faces researchgate.net. |

| Substrate-Controlled Diastereoselectivity | The existing stereocenters at C2 and C5 direct the stereochemical outcome of reactions at other sites, particularly the double bond. | Reactions on a single enantiomer of the pyrroline will preferentially form one diastereomer of the product due to steric hindrance from the methyl groups. |

Applications of 2,5 Dimethyl 3 Pyrroline in Advanced Organic Synthesis and Catalysis

Role as Synthetic Intermediates and Building Blocks

As a synthetic intermediate, 2,5-dimethyl-3-pyrroline offers multiple reaction sites for elaboration into more complex molecular architectures. The alkene and the amine functionalities can be manipulated independently or in concert to generate a wide array of derivative compounds.

Precursors to Diverse Pyrrole (B145914) and Pyrrolidine (B122466) Derivatives

The 3-pyrroline (B95000) core is an ideal precursor for accessing both fully saturated pyrrolidine rings and fully aromatic pyrrole rings. nih.gov

Pyrrolidine Derivatives: The carbon-carbon double bond in this compound can be readily reduced to form 2,5-dimethylpyrrolidine (B123346). This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). researchgate.netmtak.hu The resulting 2,5-dimethylpyrrolidine exists as cis and trans diastereomers, which can be separated to provide stereochemically defined building blocks for further synthesis. These saturated rings are prevalent motifs in pharmaceuticals and natural products. nih.gov

Pyrrole Derivatives: Conversely, the 3-pyrroline ring can be oxidized to generate the aromatic 2,5-dimethylpyrrole. organic-chemistry.org This aromatization can be accomplished using various oxidizing agents. This conversion is a key step as the resulting 2,5-dimethylpyrrole scaffold is a common feature in biologically active molecules and functional materials, including ligands for transition metal complexes. orgsyn.orgresearchgate.net

| Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Reduction | This compound | H₂, Pd/C or Rh/C | 2,5-Dimethylpyrrolidine (cis/trans mixture) |

| Oxidation/Aromatization | This compound | DDQ, MnO₂, or other oxidizing agents | 2,5-Dimethylpyrrole |

Synthesis of Complex Polyheterocyclic Systems

Pyrrolines are valuable intermediates in the synthesis of more complex heterocyclic systems. nih.gov The bifunctional nature of this compound allows it to participate in annulation and cycloaddition reactions to build fused or spirocyclic ring systems. The secondary amine can act as a nucleophile or be functionalized to initiate intramolecular cyclizations, while the alkene can participate in reactions such as 1,3-dipolar cycloadditions. mdpi.com For instance, after conversion to its corresponding pyrrolidine, the core structure can be incorporated into larger frameworks, which is a common strategy in the synthesis of alkaloids and other natural products. nih.gov

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse small molecules for biological screening. cam.ac.uk The this compound scaffold is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups. A synthetic campaign can diverge from this central scaffold by targeting the amine and the alkene with different sets of reagents.

The secondary amine can be readily acylated, alkylated, sulfonylated, or used in multicomponent reactions. Simultaneously, the alkene can undergo a wide range of transformations, including:

Epoxidation

Dihydroxylation

Halogenation

Cycloaddition reactions

Each of these initial transformations generates a new, more complex scaffold that can be subjected to further diversification, rapidly expanding the accessible chemical space from a single, simple starting material. This approach is instrumental in the search for new biologically active compounds. nih.gov

| Reactive Site | Reaction Type | Example Reagents | Resulting Functionality |

|---|---|---|---|

| Secondary Amine (N-H) | Acylation | Acetyl Chloride, Benzoyl Chloride | Amide |

| Secondary Amine (N-H) | Alkylation | Benzyl Bromide, Methyl Iodide | Tertiary Amine |

| Alkene (C=C) | Epoxidation | m-CPBA | Epoxide |

| Alkene (C=C) | Dihydroxylation | OsO₄, KMnO₄ | Diol |

| Alkene (C=C) | [3+2] Cycloaddition | Azomethine Ylides | Fused Polyheterocycle |

Catalytic Applications

Derivatives of this compound, particularly the saturated 2,5-dimethylpyrrolidine, are of significant interest in the field of asymmetric catalysis. The C2-symmetric nature of the trans-isomer and the defined stereochemistry of the cis-isomer make them privileged scaffolds for creating chiral environments in catalytic reactions. nih.govacs.org

Organocatalysis Utilizing this compound Derivatives

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, often relies on chiral amines. unibo.it Pyrrolidine-based structures are central to this field, most famously exemplified by proline. Chiral 2,5-disubstituted pyrrolidine derivatives, accessible from this compound, can function as highly effective organocatalysts. rsc.org

Once resolved into their respective enantiomers, derivatives of cis- and trans-2,5-dimethylpyrrolidine can be used to catalyze a variety of asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions. unibo.itrsc.org The methyl groups at the C2 and C5 positions provide a well-defined steric environment that effectively controls the facial selectivity of the reaction, leading to high enantioselectivity in the products. For example, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent performance in the enantioselective Michael addition of nitromethane to α,β-unsaturated aldehydes, achieving up to >99% enantiomeric excess (ee). rsc.org

Ligand Design in Metal-Catalyzed Reactions

The C2-symmetric scaffold of trans-2,5-dimethylpyrrolidine is a highly sought-after motif in the design of chiral ligands for transition metal-catalyzed reactions. nih.govacs.org The nitrogen atom of the pyrrolidine ring can be functionalized with other coordinating groups, such as phosphines, pyridines, or oxazolines, to create multidentate ligands. exlibrisgroup.com

These ligands coordinate to a metal center (e.g., palladium, rhodium, iridium, gold), creating a chiral pocket around the active site. nih.gov This chiral environment forces the reactants to approach the metal in a specific orientation, thereby inducing high stereoselectivity in reactions like asymmetric hydrogenation, allylic alkylation, and cyclopropanation. exlibrisgroup.comrsc.org The steric bulk of the 2,5-dimethyl groups plays a crucial role in shaping this pocket and enhancing the enantioselectivity of the catalytic process. Libraries of ligands based on the 2,5-disubstituted pyrrolidine core have been synthesized and successfully applied in various asymmetric transformations. exlibrisgroup.comrsc.org

| Ligand Type | Example Structure (Derived from 2,5-Dimethylpyrrolidine) | Potential Metal | Catalytic Application |

|---|---|---|---|

| N,N-Ligand | N-pyridyl-2,5-dimethylpyrrolidine | Palladium (Pd) | Asymmetric Allylic Alkylation |

| Amino Alcohol | N-(2'-hydroxyethyl)-2,5-dimethylpyrrolidine | Zinc (Zn) | Asymmetric Aldehyde Alkylation |

| Phosphine (B1218219) Ligand | N-(diphenylphosphino)-2,5-dimethylpyrrolidine | Rhodium (Rh), Iridium (Ir) | Asymmetric Hydrogenation |

| NHC-Hybrid Ligand | N-functionalized pyrrolidine with an N-heterocyclic carbene wingtip | Gold (Au) | Asymmetric Enyne Cyclization |

Applications in Material Science, e.g., ORR Catalysts

A significant application of this compound is its use as a nitrogen precursor in the synthesis of pyrolyzed metal-nitrogen-carbon (M-N-C) catalysts for the oxygen reduction reaction (ORR). uwaterloo.ca These catalysts are a critical component in various electrochemical energy conversion and storage technologies, most notably in proton-exchange membrane fuel cells (PEMFCs).

Pyrolyzed M-N-C catalysts have emerged as one of the most promising classes of non-precious metal catalysts. uwaterloo.ca These materials are typically synthesized by high-temperature treatment (pyrolysis) of a mixture of a transition metal salt, a nitrogen-containing organic compound, and a high-surface-area carbon support. During pyrolysis, the precursors decompose and react to form a complex structure where metal atoms are coordinated to nitrogen atoms embedded within a carbon matrix (M-Nx sites), which are believed to be the active centers for the ORR.

This compound is listed among various nitrogen-containing organic compounds, such as ethylenediamine, imidazole, and polyacrylonitrile, that can be employed in the synthesis of these advanced catalytic materials. uwaterloo.ca The choice of the nitrogen precursor can influence the final properties of the catalyst, including the type and density of active sites, which in turn affects its catalytic activity and stability.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,5-dimethyl-3-pyrroline, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via cyclization reactions using substituted pyrroles or ketones as precursors. For example, base-assisted cyclization (e.g., KOtBu in THF) is effective for pyrroline derivatives, as demonstrated in analogous systems . Optimization involves monitoring reaction time, temperature, and stoichiometry using techniques like TLC and HPLC. Yield improvements (e.g., 60–80%) are achievable through solvent selection (e.g., dichloromethane/hexane crystallization) and purification via column chromatography .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Look for characteristic peaks, such as methyl protons at δ 2.14 ppm and pyrroline ring protons in the 5.1–5.7 ppm range .

- IR : Key stretches include C=N (~1650 cm⁻¹) and C-H bending (~775 cm⁻¹) .

- HRMS : Validate molecular ion ([M]+) against calculated values (e.g., m/z 452.2458 calculated vs. 452.2402 observed in related compounds) . Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What analytical methods are critical for assessing isomerism in this compound?

- Methodology : Use 2D NMR (COSY, NOESY) to distinguish cis/trans isomers. For example, NOE correlations between methyl groups and adjacent protons resolve stereochemistry . Chromatographic separation (HPLC with chiral columns) can isolate isomers, while X-ray crystallography provides definitive structural confirmation .

Advanced Research Questions

Q. How can crystallographic phase annealing (e.g., SHELX-90) resolve structural ambiguities in this compound derivatives?

- Methodology : SHELX-90 employs phase annealing to solve phase problems in X-ray diffraction. For complex structures, incorporate negative quartet relations and simulated annealing algorithms to improve success rates by ~10× at atomic resolution. Refinement against experimental data (e.g., 0.8 Å resolution) minimizes R-factors (<5%) .

Q. What strategies address contradictions between computational predictions and experimental spectral data for pyrroline derivatives?

- Methodology :

- Validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian or ORCA software). Adjust computational parameters (solvent models, basis sets) to match observed shifts .

- Error Analysis : Investigate discrepancies in HRMS (e.g., ∆m/z 0.0056 in ) by re-examining ionization conditions or isotopic patterns.

Q. How can reaction mechanisms for pyrroline synthesis be elucidated using kinetic and isotopic labeling studies?

- Methodology : Perform kinetic isotope effect (KIE) experiments with deuterated precursors to identify rate-determining steps. Monitor intermediates via in-situ FTIR or mass spectrometry. For example, isotopic labeling of methyl groups can track regioselectivity in cyclization reactions .

Q. What are the challenges in synthesizing sterically hindered pyrroline derivatives, and how can steric effects be mitigated?

- Methodology : Steric hindrance from methyl groups can slow cyclization. Use bulky bases (e.g., LDA) to deprotonate precursors selectively. Solvent polarity adjustments (e.g., DMF → THF) reduce aggregation. Computational modeling (e.g., molecular mechanics) predicts steric clashes and guides substituent placement .

Data Contradiction & Validation

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

- Methodology : Conduct differential scanning calorimetry (DSC) to measure decomposition temperatures. Compare with literature under identical conditions (e.g., N₂ atmosphere vs. air). Validate purity via elemental analysis (e.g., %C deviation <0.5% as in ).

Q. What protocols ensure reproducibility in synthetic yields across different laboratories?

- Methodology : Standardize reaction parameters (e.g., strict anhydrous conditions, inert atmosphere) and document trace impurities (e.g., via GC-MS). Collaborative round-robin testing identifies lab-specific variables (e.g., stirrer speed, heating rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.